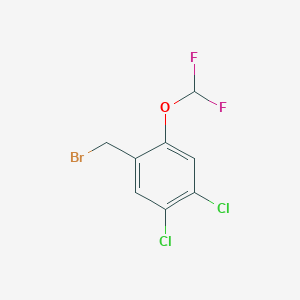

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide

描述

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is a halogenated benzyl bromide derivative with a molecular formula of C₈H₅BrCl₂F₂O. This compound features a benzyl bromide core substituted with chlorine atoms at the 4- and 5-positions, a difluoromethoxy group (-OCF₂H) at the 2-position, and a bromomethyl (-CH₂Br) group at the 1-position.

The compound’s reactivity is dominated by the electrophilic benzyl bromide moiety, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions. Its chlorine and difluoromethoxy substituents enhance its lipophilicity (logP ~3.5–4.0 estimated), which influences its solubility and suitability in pharmaceutical or agrochemical applications .

属性

IUPAC Name |

1-(bromomethyl)-4,5-dichloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVAIMBBPZDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzene derivative, such as 4,5-dichloro-2-hydroxybenzaldehyde.

Methoxylation: The hydroxyl group of the starting material is converted to a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Bromination: The resulting 4,5-dichloro-2-(difluoromethoxy)benzaldehyde is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the benzyl position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

化学反应分析

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols) to form new compounds.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

科学研究应用

Synthesis and Reactivity

This compound is synthesized through the bromination of its corresponding alcohol. The bromine atom in the structure is highly reactive, making it useful for various nucleophilic substitution reactions. The following reactions are commonly associated with this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine can be replaced by nucleophiles such as amines or thiols. |

| Oxidation | Can be oxidized to form benzaldehyde or benzoic acid derivatives. |

| Reduction | Can be reduced to produce the corresponding benzyl alcohol. |

Chemistry

In organic synthesis, 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide serves as a versatile building block for creating complex organic molecules. It is utilized in the synthesis of various pharmaceuticals and agrochemicals, enhancing the development of new compounds with specific functionalities.

Biology

This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its unique structure allows it to interact with biological targets effectively.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in drug development.

Medicine

This compound is used as an intermediate in synthesizing pharmaceutical compounds with therapeutic effects. Its reactivity allows for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties against various pathogens. In vitro studies highlighted its effectiveness against bacterial and fungal strains, indicating potential for use in treating infections.

作用机制

The mechanism by which 4,5-Dichloro-2-(difluoromethoxy)benzyl bromide exerts its effects involves:

Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to modifications that can alter their function.

Pathways Involved: It can participate in pathways involving nucleophilic substitution, where it acts as an electrophile, facilitating the formation of new chemical bonds.

相似化合物的比较

Key Observations :

- Halogenation Patterns: The target compound’s dichloro substitution distinguishes it from mono-halogenated analogs like 3,5-difluorobenzyl bromide, which may exhibit lower steric hindrance and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The dichloro and difluoromethoxy groups in the target compound increase logP compared to less halogenated analogs, suggesting improved membrane permeability in biological systems .

- Thermal Stability : Decomposition at ~250–260°C indicates moderate stability, comparable to 3,5-difluorobenzyl bromide but lower than aromatic bromides with electron-donating groups .

生物活性

4,5-Dichloro-2-(difluoromethoxy)benzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from recent research.

- Chemical Formula : CHBrClFO

- CAS Number : 1806328-44-8

- Molecular Weight : 292.02 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group enhances lipophilicity, which may facilitate cellular uptake and interaction with biomolecules such as enzymes and receptors. The compound has been investigated for its potential in inhibiting specific enzymatic pathways involved in disease processes.

Biological Activity Overview

Recent studies have explored the biological implications of this compound, highlighting its potential roles in various therapeutic areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, benzyl derivatives have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial potential.

- Cytotoxic Effects : In vitro studies demonstrate that halogenated benzyl compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis | |

| Enzyme Inhibition | Potential inhibition of kinases |

Case Study: Anticancer Activity

A study focusing on the cytotoxic effects of halogenated benzyl compounds revealed that this compound exhibited significant activity against several cancer cell lines. The compound was shown to induce apoptosis through ROS generation and modulation of apoptotic pathways. The selectivity for cancer cells over normal cells was noted, indicating a potential therapeutic window for further development .

Mechanistic Insights

The compound's interaction with specific kinases was investigated, revealing that it may act as an inhibitor of certain signaling pathways crucial for cancer cell proliferation. This suggests that this compound could be a candidate for targeted therapies in oncology .

常见问题

Q. What are the recommended synthetic routes for 4,5-dichloro-2-(difluoromethoxy)benzyl bromide, and how can researchers optimize reaction conditions?

- Methodological Answer : While direct synthesis protocols for this compound are limited in the literature, analogous benzyl bromide derivatives are synthesized via halogenation or substitution reactions. For example:

- Step 1 : Start with a pre-functionalized benzene ring (e.g., 4,5-dichloro-2-(difluoromethoxy)toluene).

- Step 2 : Perform radical bromination at the benzylic position using N-bromosuccinimide (NBS) under UV light or AIBN initiation .

- Step 3 : Purify via fractional distillation or column chromatography.

- Key Parameters : Control stoichiometry to avoid over-bromination (e.g., dibrominated by-products) and maintain temperatures below 60°C to prevent decomposition .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Incompatible Materials : Avoid contact with oxidizers (e.g., peroxides), reducing agents (e.g., Na/Li), and moisture .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with cold water for 15+ minutes .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., splitting patterns from -OCHF₂ and Cl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 275.95 (calculated for C₈H₆BrCl₂F₂O) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies:

- Acidic/Base Conditions : Degrades rapidly in aqueous HCl/NaOH (pH <3 or >10), forming hydrolyzed products (e.g., benzyl alcohol derivatives).

- Solvent Compatibility : Stable in dry DCM or THF for 24 hours at 25°C. Avoid polar protic solvents (e.g., MeOH, H₂O) .

Q. What are the key spectral signatures (IR, NMR) for identifying this compound?

- Methodological Answer :

- IR : Strong absorption at ~1,150 cm⁻¹ (C-O-C stretch from difluoromethoxy group) and ~550 cm⁻¹ (C-Br stretch).

- -NMR : Two doublets for -OCHF₂ near δ -120 to -125 ppm .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, OCHF₂) influence the compound’s reactivity in SN₂ reactions?

- Methodological Answer :

- Electronic Effects : The 4,5-Cl and 2-OCHF₂ groups increase electrophilicity at the benzylic carbon, accelerating nucleophilic substitution.

- Kinetic Studies : Compare reaction rates with less substituted benzyl bromides using thiourea nucleophiles. Monitor via GC-MS or -NMR .

Q. What strategies mitigate by-product formation (e.g., elimination or dimerization) during alkylation reactions with this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions at -20°C in anhydrous DMF to suppress elimination.

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance solubility and reduce side reactions .

Q. How can computational modeling (DFT) predict the compound’s reactivity and regioselectivity in cross-coupling reactions?

- Methodological Answer :

- DFT Workflow : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites.

- Case Study : Simulate Suzuki-Miyaura coupling with phenylboronic acid; compare predicted vs. experimental yields .

Q. What are the environmental and biological degradation pathways of this compound?

- Methodological Answer :

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。